molecular formula C20H15FN4O4S2 B2714619 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 687561-63-3

2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2714619
CAS No.: 687561-63-3
M. Wt: 458.48
InChI Key: CXVDIMLZCWRZLS-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves heating thiophene-2-carboxamides in formic acid . This process affords thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. It was established that unlike in some previously described similar cases, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound appears as a yellow solid with a melting point of 328–330 °C .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has highlighted compounds with similar structures to "2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide" for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway of DNA synthesis. Such compounds demonstrate significant inhibitory activity, suggesting potential applications in cancer therapy due to the critical role of these enzymes in cell proliferation (Gangjee et al., 2008).

Photoreactions in Drug Stability Studies

Another study explored the photoreactivity of structurally related compounds, providing insights into their stability and behavior under light exposure. This research is crucial for understanding the photostability of pharmaceuticals, which can inform packaging, storage, and handling guidelines to ensure drug safety and efficacy (Watanabe et al., 2015).

PET Imaging Applications

Compounds with similar frameworks have been investigated for their suitability as radioligands in positron emission tomography (PET) imaging. The research on these compounds, including their synthesis and application in imaging translocator proteins, underscores their potential in diagnosing and monitoring neurological and oncological conditions (Dollé et al., 2008).

Synthesis and Application in Antitumor Activity

The synthesis of related compounds and evaluation of their antitumor activities highlight the potential of these molecules in developing new anticancer therapies. By targeting specific cellular pathways or structures, these compounds could offer new avenues for cancer treatment, showcasing the importance of chemical synthesis in drug discovery (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Explorations into the antimicrobial properties of structurally related compounds add another dimension to their potential applications. By examining their effectiveness against various bacterial strains, these studies contribute to the ongoing search for new antibiotics in response to growing antimicrobial resistance (Alharbi & Alshammari, 2019).

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S2/c21-12-1-5-14(6-2-12)24-19(27)18-16(9-10-30-18)23-20(24)31-11-17(26)22-13-3-7-15(8-4-13)25(28)29/h1-8H,9-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVDIMLZCWRZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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